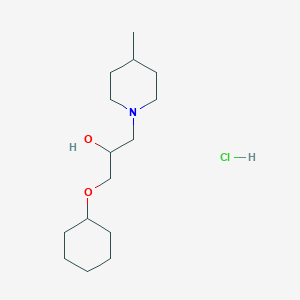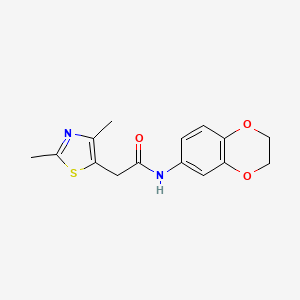
1-(cyclohexyloxy)-3-(4-methyl-1-piperidinyl)-2-propanol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(cyclohexyloxy)-3-(4-methyl-1-piperidinyl)-2-propanol hydrochloride is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is commonly referred to as CHIR-99021 and is a potent and selective inhibitor of glycogen synthase kinase 3 (GSK-3). GSK-3 is an enzyme that plays a crucial role in various cellular processes, including the regulation of glycogen synthesis, cell differentiation, and proliferation.
Wirkmechanismus
CHIR-99021 is a potent and selective inhibitor of 1-(cyclohexyloxy)-3-(4-methyl-1-piperidinyl)-2-propanol hydrochloride. 1-(cyclohexyloxy)-3-(4-methyl-1-piperidinyl)-2-propanol hydrochloride is a serine/threonine kinase that regulates various cellular processes, including glycogen synthesis, cell differentiation, and proliferation. By inhibiting 1-(cyclohexyloxy)-3-(4-methyl-1-piperidinyl)-2-propanol hydrochloride, CHIR-99021 promotes the phosphorylation and activation of glycogen synthase, leading to increased glycogen synthesis. CHIR-99021 also promotes the stabilization of β-catenin, a transcription factor that plays a crucial role in cell differentiation and proliferation.
Biochemical and Physiological Effects:
CHIR-99021 has been shown to have various biochemical and physiological effects. It promotes the self-renewal of embryonic stem cells and induces their differentiation into specific cell types. CHIR-99021 also promotes the proliferation of pancreatic β-cells and the differentiation of mesenchymal stem cells into osteoblasts. Furthermore, CHIR-99021 has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of CHIR-99021 is its potency and selectivity for 1-(cyclohexyloxy)-3-(4-methyl-1-piperidinyl)-2-propanol hydrochloride. It has been shown to be more potent than other 1-(cyclohexyloxy)-3-(4-methyl-1-piperidinyl)-2-propanol hydrochloride inhibitors, such as lithium and SB-216763. Furthermore, CHIR-99021 has a high degree of selectivity for 1-(cyclohexyloxy)-3-(4-methyl-1-piperidinyl)-2-propanol hydrochloride over other kinases. However, one of the limitations of CHIR-99021 is its relatively low solubility in water, which can make it difficult to use in certain experimental settings.
Zukünftige Richtungen
There are several future directions for the use of CHIR-99021 in scientific research. One potential application is in the development of disease models for various disorders, including Alzheimer's disease, bipolar disorder, and cancer. CHIR-99021 could also be used to study the role of 1-(cyclohexyloxy)-3-(4-methyl-1-piperidinyl)-2-propanol hydrochloride in various cellular processes, including cell differentiation, proliferation, and metabolism. Furthermore, the development of more potent and selective 1-(cyclohexyloxy)-3-(4-methyl-1-piperidinyl)-2-propanol hydrochloride inhibitors could lead to the identification of new therapeutic targets for various diseases.
Synthesemethoden
The synthesis of CHIR-99021 involves the reaction of 1-(cyclohexyloxy)-3-chloropropane with 4-methyl-1-piperidinecarboxylic acid, followed by the reduction of the resulting intermediate with lithium aluminum hydride. The final product is obtained by reacting the resulting alcohol with hydrochloric acid. The yield of this synthesis method is typically around 60%.
Wissenschaftliche Forschungsanwendungen
CHIR-99021 has been extensively used in scientific research as a tool compound to study the role of 1-(cyclohexyloxy)-3-(4-methyl-1-piperidinyl)-2-propanol hydrochloride in various cellular processes. It has been shown to promote the self-renewal of embryonic stem cells and induce their differentiation into specific cell types. CHIR-99021 has also been used to study the role of 1-(cyclohexyloxy)-3-(4-methyl-1-piperidinyl)-2-propanol hydrochloride in the regulation of insulin signaling and glucose metabolism. Furthermore, CHIR-99021 has been used to develop various disease models, including Alzheimer's disease, bipolar disorder, and cancer.
Eigenschaften
IUPAC Name |
1-cyclohexyloxy-3-(4-methylpiperidin-1-yl)propan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H29NO2.ClH/c1-13-7-9-16(10-8-13)11-14(17)12-18-15-5-3-2-4-6-15;/h13-15,17H,2-12H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMQDZAYJBMEOEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CC(COC2CCCCC2)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H30ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.86 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclohexyloxy-3-(4-methylpiperidin-1-yl)propan-2-ol;hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-methyl-N-[(1-{2-[3-(trifluoromethyl)phenyl]ethyl}-4-piperidinyl)methyl]isonicotinamide](/img/structure/B5971818.png)
![5-[(4-benzyl-1-piperidinyl)carbonyl]-1-[3-(4-morpholinyl)propyl]-2-piperidinone](/img/structure/B5971844.png)
![3-{1-[(1-cyclopropyl-5-oxo-3-pyrrolidinyl)carbonyl]-4-piperidinyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)propanamide](/img/structure/B5971845.png)
![5-methyl-N-({1-[(2-phenyl-1,3-thiazol-5-yl)methyl]-3-piperidinyl}methyl)-3-isoxazolecarboxamide](/img/structure/B5971847.png)
![3-[(2-hydroxy-5-nitrobenzylidene)amino]-2-methyl-4(3H)-quinazolinone](/img/structure/B5971851.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{[(5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl]thio}acetamide](/img/structure/B5971867.png)

![3-[(4-{3-[(4-fluorobenzyl)amino]-3-oxopropyl}-1-piperidinyl)carbonyl]-1-piperidinecarboxamide](/img/structure/B5971873.png)
![4-(6-{4-[(4-methylphenyl)sulfonyl]-1-piperazinyl}-4-pyrimidinyl)morpholine](/img/structure/B5971887.png)
![N-[(4-fluorophenyl)(4-pyridinyl)methyl]-2-[5-(1-pyrrolidinylmethyl)-1H-tetrazol-1-yl]acetamide](/img/structure/B5971892.png)
![{2-[1-(3,4-dimethoxyphenyl)cyclopentyl]ethyl}ethylamine hydrochloride](/img/structure/B5971896.png)
![3-(2-fluorophenyl)-5-{[2-(2-thienyl)-1-pyrrolidinyl]carbonyl}isoxazole](/img/structure/B5971904.png)
![ethyl 3-(3-methoxybenzyl)-1-[(5-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-3-piperidinecarboxylate](/img/structure/B5971915.png)